5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
Description
Nomenclature and Chemical Identity
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is systematically classified under the Chemical Abstracts Service registry number 2097912-81-5. The compound exists as a hydrochloride salt of the parent amine, with the molecular formula C8H7ClF2N2 and a molecular weight of 204.60 grams per mole. The structural designation follows International Union of Pure and Applied Chemistry nomenclature principles, indicating the presence of an aminomethyl substituent at the 5-position and fluorine atoms at the 2- and 4-positions of the benzonitrile core structure.
The compound's simplified molecular input line entry system representation is documented as N#CC1=C(F)C=C(F)C(CN)=C1.Cl, which clearly delineates the spatial arrangement of functional groups around the benzene ring. The MDL number MFCD31539255 provides additional database identification for this specific chemical entity. The free base form, without the hydrochloride component, corresponds to the molecular formula C7H4F2N2 with a reduced molecular weight of 154.12 grams per mole, as evidenced by related structural data.
The nomenclature reflects the compound's membership in the broader class of fluorinated benzonitriles, which are characterized by the presence of electron-withdrawing fluorine substituents that significantly influence both chemical reactivity and physical properties. The aminomethyl functionality introduces basic character to the molecule, while the nitrile group provides additional sites for chemical modification and derivatization reactions.
Historical Context and Discovery
The development of fluorinated benzonitrile derivatives, including 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride, emerged from the broader exploration of organofluorine chemistry that gained momentum during the late twentieth century. While specific historical documentation regarding the initial synthesis and characterization of this particular compound remains limited in available literature, its emergence can be contextualized within the systematic investigation of fluorinated aromatic compounds that began in earnest during the 1960s and 1970s.
The synthesis and characterization of related difluorobenzonitrile compounds, such as 2,4-difluorobenzonitrile, which has been documented with a melting point of 47-49 degrees Celsius and boiling point of 189 degrees Celsius, provided foundational knowledge for the development of more complex derivatives. The systematic exploration of aminomethyl-substituted fluorinated aromatics represented a natural progression in the field, driven by the recognition that such compounds could serve as valuable intermediates in pharmaceutical and materials chemistry.
Contemporary database entries and commercial availability through multiple chemical suppliers indicate that 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride has achieved established status in the synthetic chemistry community. The compound's inclusion in major chemical databases and its availability from multiple international suppliers suggests successful scale-up from research-level synthesis to commercial production, reflecting both synthetic accessibility and demonstrated utility in chemical research applications.
Relevance in Contemporary Chemical Research
Current chemical research has identified 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride as a compound of significant interest due to its unique combination of functional groups that enable diverse synthetic transformations. The presence of both fluorine substituents and an aminomethyl group creates a molecular platform capable of participating in multiple types of chemical reactions, making it valuable for building more complex chemical architectures.
Research applications have focused particularly on the compound's utility as a pharmaceutical intermediate, where the fluorine atoms can enhance metabolic stability and bioavailability of resulting drug candidates. The aminomethyl functionality provides opportunities for further derivatization through standard organic transformations, including acylation, alkylation, and condensation reactions. Contemporary synthetic methodologies have demonstrated the compound's effectiveness in constructing heterocyclic systems and other complex molecular frameworks.
The compound's relevance extends to materials science applications, where fluorinated aromatic compounds serve as building blocks for advanced polymeric materials with enhanced thermal and chemical resistance properties. The combination of electron-withdrawing fluorine substituents with the reactive aminomethyl group allows for controlled polymerization reactions and cross-linking processes that can produce materials with tailored properties.
Recent developments in chemical research have highlighted the importance of fluorinated compounds in medicinal chemistry, with studies indicating that strategic fluorine incorporation can significantly improve pharmaceutical properties including enhanced potency, selectivity, and pharmacokinetic profiles. The structural features of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride position it as a valuable building block for accessing such fluorinated pharmaceutical targets.
Overview of Related Difluorobenzonitrile Derivatives
The family of difluorobenzonitrile derivatives encompasses a diverse array of compounds that share the common structural motif of a benzonitrile core substituted with two fluorine atoms. These compounds exhibit considerable structural diversity based on the positioning of fluorine substituents and the presence of additional functional groups, creating a rich chemical space for exploration and application.
4-Amino-2,5-difluorobenzonitrile, identified by the Chemical Abstracts Service number 112279-61-5, represents a closely related compound with a molecular formula of C7H4F2N2 and molecular weight of 154.12 grams per mole. This compound features an amino group directly attached to the benzene ring rather than through a methylene linker, demonstrating how positional isomerism and functional group attachment modes can create distinct chemical entities within this family. The compound exhibits a melting point of 95 degrees Celsius and demonstrates solubility in methanol.
Another significant member of this family is 2-amino-4,5-difluorobenzonitrile, with Chemical Abstracts Service number 219823-49-1, which possesses identical molecular formula and weight to the previous compound but differs in fluorine positioning. This positional isomer demonstrates a boiling point of 288.7 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.36 grams per cubic centimeter. The structural variation illustrates how fluorine positioning can significantly influence physical properties within this compound class.
The compound 4-(aminomethyl)-3,5-difluorobenzonitrile, bearing Chemical Abstracts Service number 633336-81-9, shares the aminomethyl functionality with the target compound but differs in fluorine positioning. With molecular formula C8H6F2N2 and molecular weight of 168.14 grams per mole, this compound demonstrates how isomeric variations can create distinct chemical entities with potentially different biological and chemical properties.
The following table summarizes key structural and physical property data for representative difluorobenzonitrile derivatives:
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|---|
| 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride | 2097912-81-5 | C8H7ClF2N2 | 204.60 | Hydrochloride salt form |
| 4-Amino-2,5-difluorobenzonitrile | 112279-61-5 | C7H4F2N2 | 154.12 | Melting point: 95°C, soluble in methanol |
| 2-Amino-4,5-difluorobenzonitrile | 219823-49-1 | C7H4F2N2 | 154.12 | Boiling point: 288.7°C, density: 1.36 g/cm³ |
| 4-(Aminomethyl)-3,5-difluorobenzonitrile | 633336-81-9 | C8H6F2N2 | 168.14 | Alternative fluorine positioning |
Additional compounds within this family include 3-amino-2,4-difluorobenzonitrile and various other positional isomers, each contributing to the structural diversity available within this chemical class. The systematic variation of functional group positions and types has enabled researchers to explore structure-activity relationships and optimize compounds for specific applications.
Properties
IUPAC Name |
5-(aminomethyl)-2,4-difluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUTWJGMYCYUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Reagents/Conditions | Yield |
|---|---|---|---|
| Azide Reduction | 5-Azidomethyl-2,4-difluorobenzonitrile | NaBH₄, Pd/C, THF/H₂O, 0°C | ~80% |
| Reductive Amination | 2,4-Difluoro-5-formylbenzonitrile | NH₄OAc, NaBH₃CN, MeOH, RT | ~75% |
Table 2: Reaction Optimization Parameters
| Parameter | Azide Reduction | Reductive Amination |
|---|---|---|
| Temperature | 0–5°C | 25°C (RT) |
| Time | 4–6 hours | 12–24 hours |
| Catalyst | Pd/C (10% wt) | None |
| Workup | Acidification, filtration | Recrystallization |
Critical Analysis
- Azide Reduction : This method is highly efficient but requires handling hazardous azide intermediates. The use of Pd/C and NaBH₄ ensures selective reduction to the primary amine.
- Reductive Amination : Avoids azide intermediates but may require stringent pH control to prevent side reactions.
Challenges and Considerations
- Regioselectivity : Ensuring correct substitution on the benzene ring (2,4-difluoro vs. 3,5-difluoro) demands precise starting material synthesis.
- Salt Formation : Treatment with HCl must be carefully controlled to avoid over-acidification, which could degrade the nitrile group.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the difluorobenzonitrile core provides stability and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Reactivity: Fluorine vs. Chlorine: The substitution of chlorine in 5-Chloro-2,4-difluorobenzonitrile increases lipophilicity compared to the aminomethyl analog, making it more suitable for membrane penetration in agrochemicals . In contrast, the -NH₂ group in the target compound improves solubility and hydrogen-bonding capacity, critical for protein-targeted drug design . Aminomethyl vs. Methanol/Phenol: The hydroxyl group in [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride and 5-(Aminomethyl)-2-fluorophenol Hydrochloride introduces additional hydrogen-bonding sites, which may enhance binding to enzymes like kinases or proteases .
Biological Activity
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS No. 2097912-81-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic implications based on diverse research findings.
The primary mechanism of action for 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride involves its interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound inhibits the phosphorylation and activation of STAT3, a critical mediator in various oncogenic processes. By binding to the SH2 domain of STAT3, it prevents its dimerization and subsequent nuclear translocation, thereby blocking its transcriptional activity.
Key Mechanisms:
- Inhibition of STAT3 Signaling : Reduces cell proliferation and survival by downregulating genes involved in these processes.
- Alteration of Metabolic Pathways : Influences glycolysis and lipid metabolism through modulation of metabolic enzymes.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells by modulating pro- and anti-apoptotic protein expression.
Cellular Effects
Research indicates that 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride exhibits profound effects on various cell types, particularly cancer cells. Its biological activity includes:
- Inhibition of Cell Proliferation : Demonstrated significant reductions in cancer cell growth.
- Induction of Apoptosis : Enhanced apoptosis rates in glioma cells through STAT3 pathway disruption.
- Reduction of Metastatic Potential : Decreased migratory capabilities of cancer cells.
Case Studies and Experimental Data
Several studies have illustrated the compound's efficacy in preclinical models:
- Glioma Cell Studies : In vitro experiments showed that treatment with this compound led to a marked decrease in glioma cell proliferation and an increase in apoptosis markers. It also enhanced the sensitivity of glioma cells to the chemotherapeutic agent temozolomide (TMZ).
- Antituberculosis Activity : While not directly tested on Mycobacterium tuberculosis, structural analogs have shown promising results against this pathogen, suggesting a potential broad-spectrum antimicrobial activity .
- Table of Cellular Effects :
| Effect Type | Description | Reference |
|---|---|---|
| Cell Proliferation | Inhibition observed in glioma cell lines | |
| Apoptosis Induction | Increased apoptotic markers in treated cells | |
| Metastasis Suppression | Reduced migration in cancer models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, halogenated precursors (e.g., 2,4-difluoro-5-(chloromethyl)benzonitrile) can react with ammonia or amine derivatives under controlled temperatures (40–80°C) in polar aprotic solvents (e.g., DMF, THF) . Catalysts like triethylamine or K₂CO₃ may enhance yield by neutralizing HCl byproducts. Optimization involves varying reaction time, stoichiometry, and temperature, followed by HPLC or TLC monitoring .
- Critical Data : Yields for analogous compounds (e.g., methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride) range from 60–85% under optimized conditions .
Q. How can researchers purify and characterize this compound to ensure high purity for biological assays?
- Methodology :
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .
- Characterization :
- HPLC : Purity >95% with C18 columns and acetonitrile/water mobile phases.
- NMR : Key signals include δ 4.2–4.5 ppm (CH₂NH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (CN) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~199) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Fluorinated benzonitriles often exhibit moderate solubility in DMSO (>10 mg/mL) but limited aqueous solubility (<1 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally show better stability than free bases .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-difluoro and aminomethyl groups influence reactivity in cross-coupling reactions?
- Methodology :
- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (FMOs) and charge distribution. Fluorine’s electron-withdrawing effect activates the benzonitrile for Suzuki-Miyaura couplings, while the aminomethyl group may hinder sterically demanding reactions .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 5-(aminomethyl)benzonitrile) in palladium-catalyzed couplings. Fluorine substituents typically enhance electrophilicity but reduce nucleophilic attack at adjacent positions .
Q. What strategies resolve contradictions in reported biological activities of fluorinated benzonitrile derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions (e.g., 2,5-difluoro vs. 3,4-difluoro) and test against target enzymes (e.g., kinases, proteases). For example, 2,4-difluoro substitution in benzonitriles enhances binding to hydrophobic enzyme pockets .
- Data Reconciliation : Use meta-analysis to account for assay variability (e.g., cell line differences, IC₅₀ determination methods). Conflicting results may arise from off-target effects or metabolite interference .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Tools like SwissADME predict logP (target ~2.5 for blood-brain barrier penetration) and metabolic sites. The aminomethyl group may increase solubility but also susceptibility to oxidative deamination .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., NMDA receptors). Fluorine atoms often form halogen bonds with backbone carbonyls, improving binding affinity .
Research Design Considerations
Q. What experimental controls are critical when studying this compound’s cytotoxicity in cell-based assays?
- Methodology :
- Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent effects.
- Counterion Controls : Compare hydrochloride salt vs. free base to assess pH-dependent cytotoxicity .
- Positive Controls : Use staurosporine or doxorubicin for apoptosis induction benchmarks.
Q. How can researchers address the lack of published thermodynamic data (e.g., melting point, enthalpy of formation)?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
